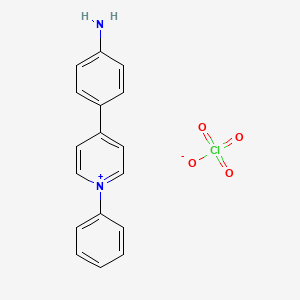
4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate is an organic compound that features a pyridinium core substituted with an aminophenyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-aminobiphenyl with pyridine derivatives under specific conditions. One common method includes the use of perchloric acid as a reagent to facilitate the formation of the perchlorate salt. The reaction is usually carried out in an organic solvent such as benzene or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Nitro-4-(4-aminophenyl)-1-phenylpyridin-1-ium perchlorate.
Reduction: Dihydro-4-(4-aminophenyl)-1-phenylpyridin-1-ium perchlorate.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can interact with proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the synthesis of dyes and rubber antioxidants.
4-Aminophenol: An organic compound used as a developer in photography and as an intermediate in the synthesis of pharmaceuticals.
2-(4-Aminophenyl)benzothiazole: A compound with potential antimicrobial properties.
Uniqueness
4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate is unique due to its combination of a pyridinium core with aminophenyl and phenyl substituents. This structure imparts distinct electronic and steric properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
61102-80-5 |
|---|---|
Formule moléculaire |
C17H15ClN2O4 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
4-(1-phenylpyridin-1-ium-4-yl)aniline;perchlorate |
InChI |
InChI=1S/C17H14N2.ClHO4/c18-16-8-6-14(7-9-16)15-10-12-19(13-11-15)17-4-2-1-3-5-17;2-1(3,4)5/h1-13,18H;(H,2,3,4,5) |
Clé InChI |
MGPDKLJAEZACBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=C(C=C3)N.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


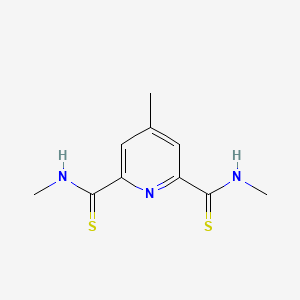

![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)

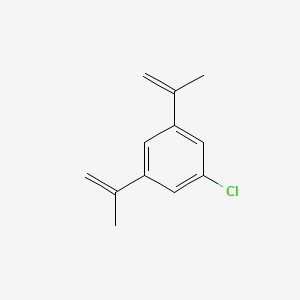
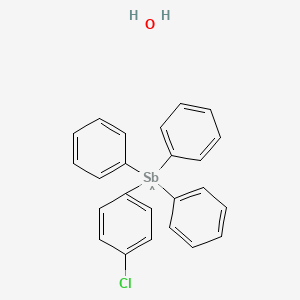

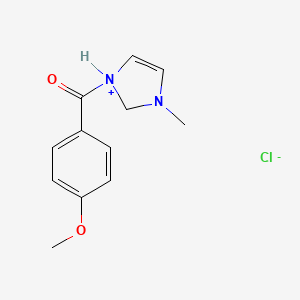
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
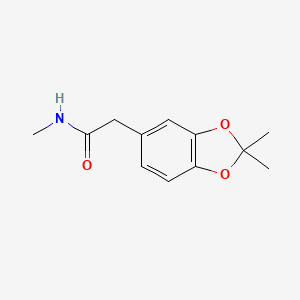
![2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B14590676.png)

